phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate
Description
Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a hydroxy group, and a methoxyphenyl group, among other functional groups.
Properties
IUPAC Name |
phenyl 2-hydroxy-4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-18-11-7-16(8-12-18)9-14-22(26)24-17-10-13-20(21(25)15-17)23(27)29-19-5-3-2-4-6-19/h2-15,25H,1H3,(H,24,26)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHJEDJWZOWFW-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate can be achieved through a series of chemical reactions. One common method involves the reaction of 4-hydroxybenzoic acid with 4-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-hydroxy-4-(isobutyrylamino)benzoate
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
- (2E,2′E)-3-(4-{[4-(4-Hydroxy-3-methoxyphenyl)but-2-en-1-yl]oxy}phenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Uniqueness
Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Biological Activity
Phenyl 2-hydroxy-4-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoate, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in recent research due to its potential biological activities, including anti-cancer and anti-cholinesterase properties. This compound's structure, characterized by the presence of both hydroxy and methoxy groups, contributes to its biological efficacy.
- Molecular Formula: C19H20N2O5
- Molecular Weight: 352.37 g/mol
- CAS Number: 1022282-99-0
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and neurodegenerative diseases.
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Anti-Cancer Activity
- Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Anti-Cholinesterase Activity
Case Studies
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In Vitro Studies
- A recent study highlighted the compound's ability to inhibit cell growth in various cancer lines, suggesting a broad-spectrum anti-cancer effect. The study utilized different concentrations to determine the dose-response relationship and concluded that higher concentrations led to more significant reductions in cell viability .
- Molecular Docking Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
